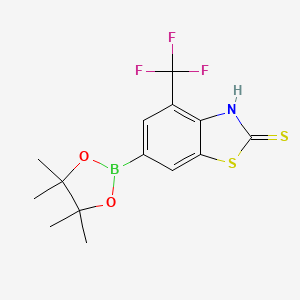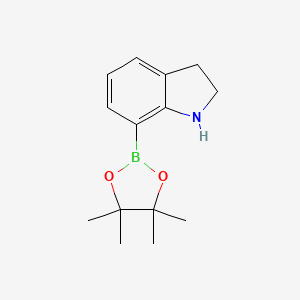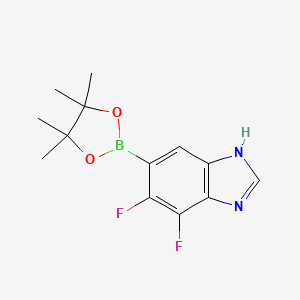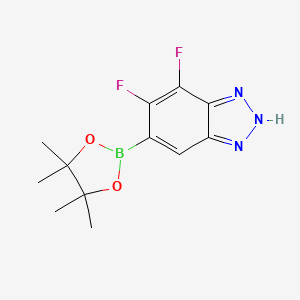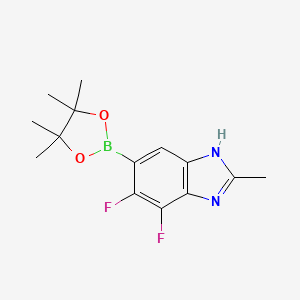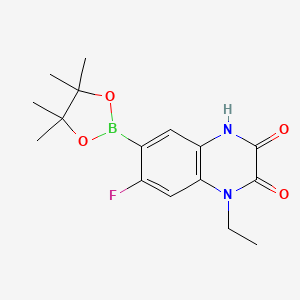
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is a complex organic compound characterized by its quinoxaline core structure, which is substituted with various functional groups including an ethyl group, a fluorine atom, and a tetramethyl-1,3,2-dioxaborolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-7-fluoro-4H-quinoxaline-2,3-dione with a boronic acid derivative under specific conditions to introduce the tetramethyl-1,3,2-dioxaborolan-2-yl group. The reaction conditions often require the use of a palladium catalyst, a suitable solvent such as dimethylformamide (DMF), and heating to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for the precise control of reaction parameters such as temperature, pressure, and reagent addition can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents at specific positions on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong nucleophiles and suitable solvents like DMF or acetonitrile.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione has shown promise in several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-Ethyl-7-fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-2,3-dione is unique due to its specific structural features and functional groups. Similar compounds include:
1-Ethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares the boronic acid moiety but differs in its core structure and functional groups.
Quinoxaline derivatives: Other quinoxaline derivatives with different substituents and functional groups can exhibit varying biological and chemical properties.
Properties
IUPAC Name |
4-ethyl-6-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-quinoxaline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BFN2O4/c1-6-20-12-8-10(18)9(7-11(12)19-13(21)14(20)22)17-23-15(2,3)16(4,5)24-17/h7-8H,6H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKSRAOBZDQALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)N(C(=O)C(=O)N3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
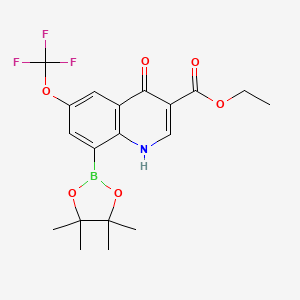

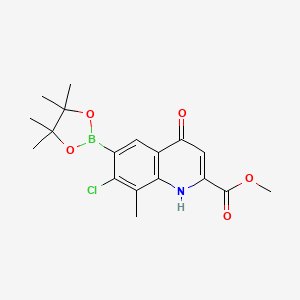
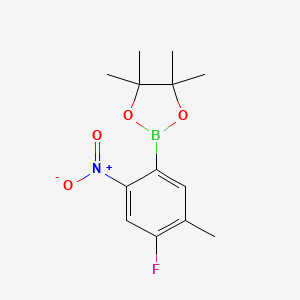
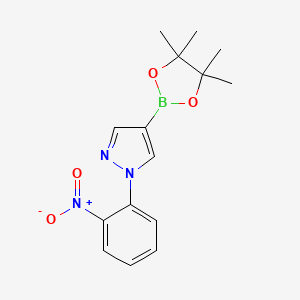
![1-[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one](/img/structure/B7956678.png)
![5-Methyl-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-pyrazol-3-amine](/img/structure/B7956684.png)
![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B7956686.png)
